Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-
Description
Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)- (C₁₅H₂₄; molecular weight: 204.35 g/mol) is a bicyclic sesquiterpene characterized by a spirocyclic framework, where two rings (a cyclopentane and cyclohexene) share a single carbon atom. Its stereochemical configuration is often denoted as [1S-(1α,4β,5α)]- or (1R,4R,5S)-, depending on the enantiomer . This compound is naturally occurring and has been identified in diverse biological matrices, including black tea , cumin , and agarwood-producing fungi . It is also a key component in the male-produced aggregation pheromone of the broad-horned flour beetle (Gnatocerus cornutus) . Its structural complexity and volatility make it relevant in flavor, fragrance, and pharmaceutical research.
Properties
IUPAC Name |
1,8-dimethyl-4-prop-1-en-2-ylspiro[4.5]dec-8-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11(2)14-6-5-13(4)15(14)9-7-12(3)8-10-15/h7,13-14H,1,5-6,8-10H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBSKQAFCDJNSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C12CCC(=CC2)C)C(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334244 | |
| Record name | Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147515-12-6 | |
| Record name | Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Pathway
The reaction begins with 4-alkyne tethered cyclohex-2-enones , which undergo spirocyclization under Au(I) catalysis to form spiro[4.5]-deca-1,6-diene-8-ones (Figure 1). The process leverages the unique reactivity of gold catalysts to facilitate carbocation formation and subsequent cyclization.
Key Steps
- Substrate Preparation : 4-Alkyne tethered cyclohex-2-enones are synthesized via alkyne addition to cyclohexenone derivatives.
- Au(I) Catalysis : Treatment with AuCl₃/AgOTf in dichloromethane at room temperature initiates the vinylogous Conia ene reaction.
- Spirocyclization : Formation of the spiro[4.5]decane core through intramolecular alkyne insertion.
Yield and Scope
- Yield : 52–81% across 17 substrates with diverse substituents on the cyclohex-2-enone ring.
- Advantages :
- Atom Economy : Minimal waste generation.
- Mild Conditions : Reactions proceed at room temperature without harsh reagents.
- Limitations : Requires prefunctionalized substrates and may face challenges with steric hindrance in bulky systems.
Bridgehead Substitution and Oxidative Cleavage
This method, developed by Biju et al., constructs the spiro[4.5]decane framework via bridgehead substitution and oxidative cleavage of tricyclo[5.2.2.0]undecane derivatives.
Reaction Pathway
- Tricyclo Intermediate Formation : Tricyclo[5.2.2.0]undecene derivatives are synthesized from methoxyindanes via Birch reduction and Diels-Alder reactions.
- Bridgehead Substitution : Replacement of methoxyl groups with methyl groups using BF₃·MeOH.
- Oxidative Cleavage : Ozonolysis of the tricyclo compound followed by reductive workup to yield spirohydroxy acids.
- Decarboxylation : Conversion of spirohydroxy acids to spiroketones using Ph₃P/DEAD.
Key Steps
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Diels-Alder Reaction | BF₃·MeOH, CH₂Cl₂ | >90% |
| 2 | Ozonolysis | O₃, H₂O₂/CH₃COOH | 53% (spiroketones) |
Yield and Scope
- Overall Yield : ~53% for spiroketones from tricyclo intermediates.
- Advantages :
- Stereospecificity : Controlled geometry at the spirocenter.
- Versatility : Applicable to both methyl and isopropyl substituents.
- Limitations : Multi-step synthesis and moderate yields in later stages.
Claisen Rearrangement and Ring-Closing Metathesis (RCM)
Srikrishna et al. developed a RCM-based strategy for constructing the spiro[4.5]decane skeleton, avoiding protection-deprotection steps.
Reaction Pathway
- Claisen Rearrangement : Cyclohexane-1,4-dione undergoes allyl alcohol addition followed by Claisen rearrangement to form a γ,δ-unsaturated aldehyde.
- RCM : Grubbs catalyst mediates ring-closing metathesis of a hydroxydiene to form a spiroenol.
- Oxidation : PCC converts the spiroenol to a spiroenone, a key intermediate for acorones.
Key Steps
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Claisen Rearrangement | NaH, THF | 85% |
| 2 | RCM | Grubbs Catalyst, CH₂Cl₂ | 96% |
| 3 | Oxidation | PCC, NaOAc | 94% |
Yield and Scope
- Overall Yield : >85% for spiroenone intermediates.
- Advantages :
- Efficiency : Fewer steps compared to traditional methods.
- Scalability : Catalytic RCM enables large-scale synthesis.
- Limitations : Requires specialized catalysts (e.g., Grubbs).
10-Step Synthesis from (S)-(−)-Pulegone
Wolinsky’s method, later optimized by others, involves a multi-step sequence starting from (S)-(−)-pulegone to yield β-acoradiene.
Reaction Pathway
- Protection : Acetal protection of pulegone’s ketone group.
- Oxidation : PCC oxidation to an aldehyde.
- Aldol Condensation : Formation of a β,γ-unsaturated ketone.
- Wittig Reaction : Introduction of a triene moiety.
- Reduction : 1,4-Reduction of the conjugated diene to yield β-acoradiene.
Key Steps
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Acetal Protection | (CH₃)₂CHCH₂OR, H⁺ | 80% |
| 2 | Aldol Condensation | NaOH, EtOH/H₂O | 97% |
| 3 | Wittig Reaction | Ph₃P=CHR | 75% |
| 4 | 1,4-Reduction | Na, NH₃(l) | 60% |
Yield and Scope
- Overall Yield : 16% (10 steps).
- Advantages :
- Stereoselectivity : Well-defined stereochemistry at C1, C4, and C5.
- Established Protocol : Validated for enantiopure synthesis.
- Limitations : Low overall yield and lengthy purification.
Comparative Analysis of Methods
| Method | Starting Material | Key Steps | Yield | Catalysts/Reagents |
|---|---|---|---|---|
| Au(I)-Catalyzed | 4-Alkyne cyclohexenones | Vinylogous Conia ene | 52–81% | AuCl₃/AgOTf |
| Bridgehead Substitution | Methoxyindanes | BF₃·MeOH, Ozonolysis | 53% | BF₃·MeOH, Ph₃P/DEAD |
| RCM | Cyclohexane-1,4-dione | Claisen, RCM, PCC | >85% | Grubbs Catalyst, PCC |
| 10-Step Synthesis | (S)-(−)-Pulegone | Acetal, Aldol, Wittig | 16% | NaOH, Ph₃P=CHR, Na/NH₃ |
Chemical Reactions Analysis
Types of Reactions
Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)- undergoes various types of chemical reactions, including:
Substitution: In substitution reactions, one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or alcohols, while reduction may produce alkanes or alkenes .
Scientific Research Applications
Applications in Organic Synthesis
Spiro[4.5]dec-7-ene derivatives are valuable intermediates in organic synthesis due to their ability to undergo various chemical transformations. They can serve as building blocks for more complex molecules.
Synthesis of Natural Products
Acoradiene has been utilized in the synthesis of several natural products and bioactive compounds. Its structure allows for functionalization that can lead to diverse chemical entities with potential therapeutic properties.
Medicinal Chemistry
Research has indicated that spiro compounds like Acoradiene exhibit significant biological activities, which may include:
- Antimicrobial properties : Some studies suggest that derivatives of spiro compounds possess antibacterial and antifungal activities.
- Anti-inflammatory effects : Preliminary investigations have shown potential in reducing inflammation markers.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various spiro compounds, including Acoradiene derivatives, against a range of pathogens. Results indicated a notable inhibition of bacterial growth, suggesting potential applications in pharmaceuticals targeting infectious diseases.
Fragrance Industry
Due to its unique olfactory properties, Acoradiene is also explored in the fragrance industry as a scent component. Its pleasant aroma profile makes it suitable for use in perfumes and other scented products.
Organoleptic Properties
The compound has been characterized for its sensory attributes:
- Odor Description : Fresh and green notes that enhance floral compositions.
Mechanism of Action
The mechanism of action of Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The spiro[4.5]decene core differentiates this compound from other bicyclic terpenes. Key analogues include:
Key Structural Differences :
- Spiro vs. Fused Bicyclic Systems : Spiro compounds exhibit perpendicular ring planes, reducing steric hindrance compared to fused bicyclic systems like bicyclo[4.4.0]dec-9-ene .
- Substituent Effects : The 1-methylethenyl group in the target compound enhances electrophilicity compared to the isopropenyl group in its cumin-derived analogue .
Physicochemical Properties
The spirocyclic structure imparts higher thermal stability and boiling point compared to monoterpenes like d-limonene. Its hydrophobicity (logP = 4.725) is comparable to caryophyllene, facilitating membrane permeability in biological systems.
Thermal Stability and Volatility
The target compound demonstrates superior stability in β-cyclodextrin inclusion complexes compared to crude oil or Pickering emulsions, retaining 85–90% of its initial concentration after 8 hours at 60°C . In contrast, (+)-α-pinene and β-ocimene degrade rapidly under similar conditions . This stability is attributed to the spirocyclic framework, which resists ring-opening reactions common in bicyclic monoterpenes.
Biological Activity
Chemical Identity
- IUPAC Name: Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-
- Molecular Formula: C15H24
- Molecular Weight: 204.35 g/mol
- CAS Registry Number: 24048-44-0
- InChIKey: DVBSKQAFCDJNSL-UHFFFAOYSA-N
Structural Characteristics
The compound features a spirocyclic structure, which is characterized by its unique arrangement of carbon atoms that form a bicyclic framework. This structural configuration is significant for its biological activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of Spiro[4.5]dec-7-ene derivatives. For instance, compounds with similar structures have demonstrated effective inhibition against various pathogens.
| Pathogen | IC50 (mg/mL) |
|---|---|
| Alternaria solani | 0.06 |
| Pythium aphanidermatum | 0.32 |
| Aspergillus flavus | >75% inhibition |
| Staphylococcus aureus | Significant inhibition |
These findings suggest that spiro compounds may serve as effective agents in controlling fungal and bacterial infections, particularly in agricultural settings where plant pathogens are prevalent .
Anti-inflammatory Activity
Research indicates that compounds related to Spiro[4.5]dec-7-ene exhibit anti-inflammatory effects. For example, studies on similar spiro compounds have shown a reduction in pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Antioxidant Effects
The antioxidant activity of Spiro[4.5]dec-7-ene has been assessed through various assays, demonstrating its ability to scavenge free radicals effectively. This property is particularly relevant for its potential use in food preservation and as a dietary supplement.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study conducted on the essential oil from plants containing Spiro[4.5]dec-7-ene revealed that it exhibited significant antifungal properties against several strains of fungi, with a notable effect on Fusarium species.
- Anti-inflammatory Mechanism : In vivo studies showed that administration of related compounds led to decreased levels of inflammatory markers in animal models of arthritis.
- Toxicological Assessment : Toxicity evaluations indicate that while some derivatives exhibit biological activity, they also require careful consideration regarding safety profiles for human consumption and environmental impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
